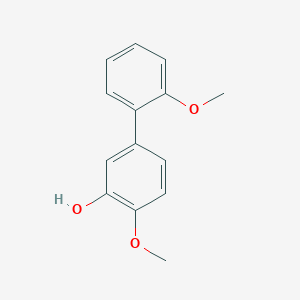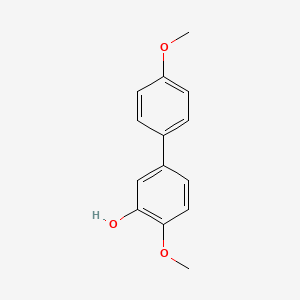
5-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% (FMPP) is a compound with a wide range of applications in the laboratory. It is a white crystalline solid with a molecular weight of 224.24 g/mol. FMPP is used in a variety of laboratory experiments, such as organic synthesis, analytical chemistry, and biochemistry. FMPP is also known as 3-Fluoro-4-methylphenol and has a melting point of 75-77°C.
Mécanisme D'action
FMPP acts as a reagent in the synthesis of various compounds. In the Williamson ether synthesis, FMPP acts as a nucleophile, attacking the carbon-halogen bond of an alkyl halide to form an ether. In the Grignard reaction, FMPP acts as a nucleophile, attacking the carbon-magnesium bond of a Grignard reagent to form an alcohol. In the Wittig reaction, FMPP acts as a base, deprotonating the aldehyde or ketone to form an alkene.
Biochemical and Physiological Effects
FMPP is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. FMPP is not known to be metabolized by any enzymes or to interact with any receptors or other biochemical targets.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using FMPP in laboratory experiments is its low toxicity. FMPP is non-toxic and does not have any significant biochemical or physiological effects, making it a safe reagent for use in the laboratory. However, FMPP is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, FMPP is relatively expensive, making it a less cost-effective reagent than some other compounds.
Orientations Futures
There are a variety of potential future directions for the use of FMPP in laboratory experiments. FMPP could be used as a reagent in the synthesis of complex organic molecules. FMPP could also be used as a catalyst in the synthesis of polymers and other materials. Additionally, FMPP could be used as a reagent in the determination of the concentrations of various compounds. Finally, FMPP could be used as a reagent in the synthesis of enzymes, hormones, and other biological molecules.
Méthodes De Synthèse
FMPP can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. In the Williamson ether synthesis, FMPP is synthesized by reacting an alkyl halide with an alcohol in the presence of a strong base such as sodium hydroxide. In the Grignard reaction, FMPP is synthesized by reacting an alkyl halide with magnesium metal in the presence of a solvent such as diethyl ether. In the Wittig reaction, FMPP is synthesized by reacting an aldehyde or ketone with a phosphonium salt in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
FMPP is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. FMPP is used as a reagent in the synthesis of various compounds, such as esters, amides, and amines. FMPP is also used as a catalyst in the synthesis of polymers and other materials. In analytical chemistry, FMPP is used as a reagent in the determination of the concentrations of various compounds. In biochemistry, FMPP is used as a reagent in the synthesis of enzymes, hormones, and other biological molecules.
Propriétés
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-4-10(7-12(9)15)11-5-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYYAFMYXUCQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685487 |
Source


|
| Record name | 3'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261930-76-0 |
Source


|
| Record name | 3'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














